molecular formula C14H12N2O3 B14864776 Ethyl 4-(3-pyridinylcarbonyl)-3-pyridinecarboxylate

Ethyl 4-(3-pyridinylcarbonyl)-3-pyridinecarboxylate

Cat. No.: B14864776
M. Wt: 256.26 g/mol
InChI Key: GCTSIBVMAMTHDG-UHFFFAOYSA-N
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Description

Ethyl 4-(3-pyridinylcarbonyl)-3-pyridinecarboxylate is a complex organic compound featuring two pyridine rings connected via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-pyridinylcarbonyl)-3-pyridinecarboxylate typically involves the reaction of ethyl nicotinate with 3-pyridinecarboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage between the two pyridine rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-pyridinylcarbonyl)-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include pyridine N-oxides, hydroxyl derivatives, and various substituted pyridine compounds.

Scientific Research Applications

Ethyl 4-(3-pyridinylcarbonyl)-3-pyridinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-pyridinylcarbonyl)-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl nicotinate
  • 3-Pyridinecarboxylic acid chloride
  • Pyridine N-oxides

Uniqueness

Ethyl 4-(3-pyridinylcarbonyl)-3-pyridinecarboxylate is unique due to its dual pyridine structure connected via a carbonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl 4-(pyridine-3-carbonyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-2-19-14(18)12-9-16-7-5-11(12)13(17)10-4-3-6-15-8-10/h3-9H,2H2,1H3

InChI Key

GCTSIBVMAMTHDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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